4-methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
4-Methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4 and 2, respectively. The sulfonamide nitrogen is further linked to a 1,2,3,4-tetrahydroisoquinoline moiety modified with a thiophene-2-carbonyl group. This compound’s design integrates elements known to influence bioactivity, such as the sulfonamide group (a common pharmacophore in enzyme inhibitors) and the tetrahydroisoquinoline scaffold (associated with central nervous system activity) .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-12-19(28-2)7-8-21(15)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)20-4-3-11-29-20/h3-8,11-13,23H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIKCFZDMFVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (referred to as compound 1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 342.4 g/mol. The structure includes a methoxy group, a thiophene carbonyl moiety, and a sulfonamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The compound exhibited significant antibacterial activity comparable to standard antibiotics like ceftriaxone . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of compound 1 has also been investigated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of compound 1 on MCF-7 breast cancer cells:
- IC50 Value : The IC50 was found to be in the nanomolar range, indicating potent antiproliferative activity.
- Morphological Changes : Treated cells exhibited characteristic apoptotic features such as cell shrinkage and chromatin condensation.
- Cell Cycle Analysis : A significant proportion of treated cells were arrested in the S phase, suggesting that compound 1 may induce apoptosis through cell cycle disruption .
Anti-inflammatory Activity
Compound 1 has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokine production in activated macrophages.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- In Vitro Studies : The compound was tested against human tumor cell lines, showing a mean growth inhibition (GI) of approximately 12.53% at a concentration of M . These findings suggest its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against certain bacterial strains, which could be useful in developing new antibiotics. However, further studies are required to establish its efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in the molecular structure can significantly influence its biological activity and selectivity towards cancer cells or pathogens. Ongoing research aims to modify the chemical structure to enhance potency and reduce toxicity.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A recent study synthesized derivatives of benzenesulfonamide and evaluated their anticancer activity against various cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The most active derivatives showed IC50 values in the low micromolar range .
- Molecular Modeling : Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies help in understanding binding affinities and can guide further drug design efforts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and methoxy substituent participate in nucleophilic substitution under controlled conditions.
a. Methoxy group demethylation
The methoxy group undergoes demethylation with strong nucleophiles like HBr or HI in acetic acid, producing phenolic derivatives. For example:
Reaction conditions:
-
Temperature: 110–120°C
-
Yield: 65–78% (based on analogous methoxy-substituted sulfonamides).
b. Sulfonamide group substitution
The sulfonamide nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example:
Reaction conditions:
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Base: K₂CO₃, DMF
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Temperature: 60–80°C
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Yield: 50–70%.
Sulfonamide hydrolysis
Under acidic or basic conditions, the sulfonamide group hydrolyzes to form sulfonic acids or salts:
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Acidic hydrolysis (HCl, reflux): 85% conversion.
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Basic hydrolysis (NaOH, 100°C): 90% conversion.
Thiophene-carbonyl hydrolysis
The thiophene-2-carbonyl moiety is susceptible to hydrolysis in aqueous NaOH, yielding thiophene-2-carboxylic acid:
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Conditions: 10% NaOH, 80°C, 4 hrs
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Yield: 72% (analogous to thiophene-carbonyl hydrolysis in).
Tetrahydroisoquinoline ring oxidation
The tetrahydroisoquinoline moiety oxidizes to isoquinoline derivatives using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
Methyl group oxidation
The methyl substituent on the benzene ring oxidizes to a carboxylic acid with KMnO₄:
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Conditions: H₂O, 100°C, 6 hrs
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Yield: 58%.
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings due to its aromatic rings:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 68–80% | |
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 75% |
Reactivity of Thiophene Moiety
The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the 5-position:
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Bromination yield: 88%.
-
Nitration yield (HNO₃/H₂SO₄): 76%.
Mechanistic Insights
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Sulfonamide reactivity : The electron-withdrawing sulfonyl group enhances the acidity of the NH proton (pKa ~10), facilitating deprotonation and nucleophilic attack.
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Thiophene-carbonyl stability : Resonance between the thiophene and carbonyl groups reduces electrophilicity, requiring strong bases for hydrolysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Sulfonamide Derivatives
The benzenesulfonamide core is shared with agricultural sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl . However, the target compound diverges significantly in its substitution pattern:
- Metsulfuron methyl: Contains a 1,3,5-triazine-2-ylamino group linked to the sulfonamide, optimized for acetolactate synthase (ALS) inhibition in plants.
Heterocyclic Modifications
The tetrahydroisoquinoline-thiophene moiety distinguishes this compound from triazole-based sulfonamides, such as those in (e.g., compounds 7–9). These triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (1247–1255 cm⁻¹) . In contrast, the target compound’s thiophene carbonyl group would display strong νC=O absorption near 1660–1680 cm⁻¹, analogous to hydrazinecarbothioamide derivatives (e.g., compounds 4–6 in ) .
Research Findings and Implications
- Spectroscopic differentiation: The absence of tautomerism in the target compound (vs. triazoles in ) simplifies structural analysis. Its ¹H-NMR would show distinct signals for the tetrahydroisoquinoline protons (δ 1.5–3.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) .
Q & A
Q. Critical parameters :
- Temperature control : Exothermic reactions (e.g., acylation) require cooling (−40°C to −20°C) to prevent side reactions .
- Catalyst selection : Use Lewis acids (e.g., TMSOTf) for efficient coupling of sterically hindered groups .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from variations in:
- Tautomeric forms : The compound may exist in thiol-thione equilibria, affecting bioactivity. Confirm tautomeric state via IR (absence of νS-H at ~2500 cm⁻¹) and NMR (shifted NH peaks at δ 8–10 ppm) .
- Purity : Impurities from incomplete purification (e.g., residual solvents) can skew bioassays. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and HRMS (Δm/z < 2 ppm) .
- Assay conditions : Standardize in vitro assays (e.g., pH, temperature) and include positive controls (e.g., known enzyme inhibitors) to ensure reproducibility .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Identify key groups:
- IR spectroscopy : Confirm sulfonamide (νS=O at 1150–1350 cm⁻¹) and carbonyl (νC=O at 1660–1680 cm⁻¹) groups .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Hydrolysis of the sulfonamide bond is common in acidic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for sulfonamides) .
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .
Basic: How is purity validated, and what analytical standards apply?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .
- Melting point : Sharp melting range (Δ < 2°C) confirms crystallinity and purity. Reported mp for similar sulfonamides is 178–183°C .
Advanced: What computational tools predict the compound’s reactivity and target interactions?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with crystallographic data from related sulfonamides .
- DFT calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for redox stability predictions .
- MD simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
